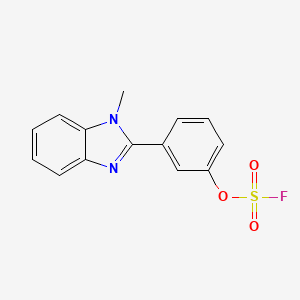

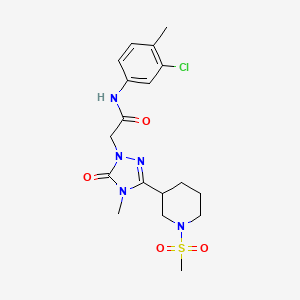

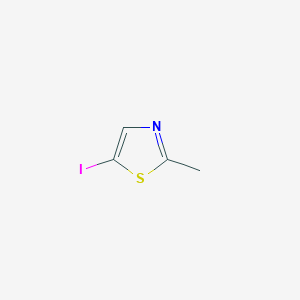

![molecular formula C18H15ClN2OS B3016750 4-氯-N-[4-(2,4-二甲苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 313499-83-1](/img/structure/B3016750.png)

4-氯-N-[4-(2,4-二甲苯基)-1,3-噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide" is a derivative of thiazole, which is a five-membered heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties . The presence of chloro and benzamide groups in the compound suggests potential for bioactivity, which could be explored for various pharmaceutical applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the construction of the thiazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of related compounds has been reported using efficient methodologies that exploit the reactivity of functional groups to construct new heterocycles hybrid with the thiadiazole moiety . Another approach involves the use of benzoyl chloride and hydrazine to synthesize substituted benzohydrazides, which are then further modified to obtain the desired thiazole derivatives . These methods typically yield a variety of compounds with different substituents, which can be structurally characterized using techniques such as IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized by spectroscopic methods, and their solid-state structures can be analyzed through X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These analyses reveal the presence of intermolecular interactions such as hydrogen bonding, C–H⋯O, and C–H⋯π contacts, which can influence the stability and properties of the compounds. The molecular docking studies can also be performed to predict the binding affinity of these compounds to biological targets, such as enzymes, which is crucial for understanding their potential as bioactive molecules .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including substitution reactions where the chlorine atom can be replaced by different nucleophiles . These reactions can be used to introduce additional functional groups into the thiazole ring, thereby modifying the compound's chemical properties and biological activity. The reactivity of the thiazole derivatives can be exploited to synthesize novel compounds with potential applications in various fields, including pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazole ring. Electron-donating groups tend to enhance the antimicrobial activity of these compounds, while electron-withdrawing groups may have a lesser effect . The physical properties can be determined experimentally, and the chemical reactivity can be assessed through computational studies, which help in predicting the behavior of these compounds under different conditions.

科学研究应用

抗癌活性

4-氯-N-[4-(2,4-二甲苯基)-1,3-噻唑-2-基]苯甲酰胺衍生物的一个重要应用是在抗癌研究中。例如,Ravinaik 等人 (2021) 设计并合成了一系列取代的苯甲酰胺,它们对各种癌细胞系表现出中等至优异的抗癌活性。类似地,Yılmaz 等人 (2015) 合成了表现出促凋亡活性的衍生物,特别对黑色素瘤细胞系有效。

抗菌和抗真菌性能

另一个重要领域是开发抗菌和抗真菌剂。Chawla (2016) 的一项研究重点介绍了具有良好抗菌活性的噻唑衍生物的合成。此外,Narayana 等人 (2004) 专注于合成具有潜在抗真菌应用的化合物。

抗炎和镇痛应用

该化合物及其衍生物也已被探索用于抗炎和镇痛性能。Kumar 和 Singh (2020) 合成了表现出显着的抗炎和镇痛活性的衍生物,一些化合物比参考药物更活跃。

缓蚀

在更工业化的背景下,Yadav 等人 (2015) 探索了噻唑衍生物作为油井管状钢的缓蚀剂,证明了这些化合物在保护金属表面方面的有效性。

抗惊厥性能

该化合物还因其在治疗癫痫方面的潜力而受到研究。Afolabi 等人 (2012) 合成了苯甲酰胺衍生物,发现它们在实验模型中对癫痫发作提供部分保护。

属性

IUPAC Name |

4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c1-11-3-8-15(12(2)9-11)16-10-23-18(20-16)21-17(22)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUNIJPSDPAIJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

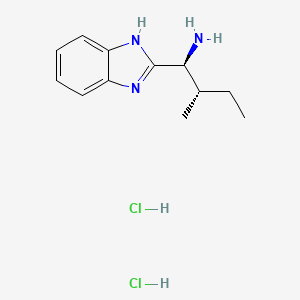

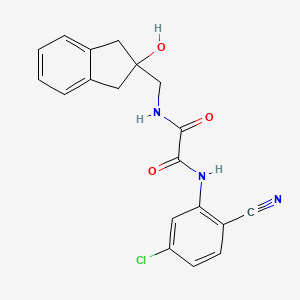

![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)

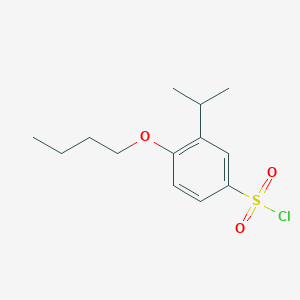

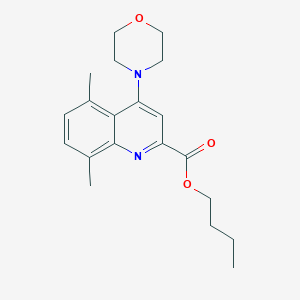

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

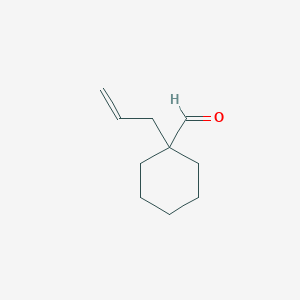

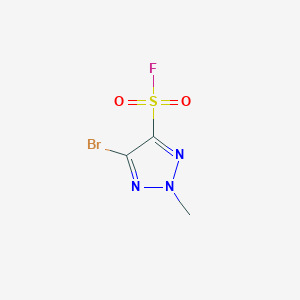

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)

![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)

![11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3016690.png)